![molecular formula C6H9ClN2O B128306 3-(aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 85468-38-8](/img/structure/B128306.png)
3-(aminomethyl)pyridin-2(1H)-one hydrochloride
Overview
Description
3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound is characterized by the presence of an aminomethyl group attached to the pyridinone ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, preventing the abnormal activation of the fgfr signaling pathway .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Fgfr inhibitors typically result in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen . This interaction is significant as it can influence the stability and function of collagen, a major structural protein in the extracellular matrix.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving immortalized rat hepatic stellate cells, this compound was found to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which plays a role in fibrosis . This suggests that this compound can modulate cellular functions and has potential therapeutic applications in conditions involving excessive collagen deposition.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with collagen prolyl 4-hydroxylases, for instance, results in the inhibition of collagen synthesis . This binding interaction is crucial for its role in modulating extracellular matrix composition and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing fibrosis by inhibiting collagen synthesis . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with collagen prolyl 4-hydroxylases affects the metabolic flux of collagen synthesis . This interaction can lead to changes in metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is crucial for its role in modulating cellular processes and achieving its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of pyridin-2(1H)-one with formaldehyde and ammonia or an amine under acidic conditions to form the aminomethyl derivative. The hydrochloride salt is then obtained by treating the aminomethyl derivative with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to new therapeutic agents. It has been investigated for its potential use in drug development, particularly as a scaffold for designing new inhibitors targeting specific enzymes involved in disease pathways .
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : It acts as a dual inhibitor of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90), which are crucial in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in glioblastoma cells by increasing the expression of apoptosis-related genes while decreasing those related to cell cycle progression .
- Antimicrobial Activity : The compound has been studied for its potential antibacterial properties, making it a candidate for developing new antibiotics .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate for synthesizing various compounds. It participates in reactions such as:
- Oxidation : Leading to the formation of imines or nitriles.
- Reduction : Resulting in primary amines.
- Substitution Reactions : Allowing the introduction of different functional groups into the pyridine ring .
Case Study 1: Cancer Treatment
A study demonstrated that this compound effectively inhibits EZH2 and HSP90, leading to reduced tumor growth in animal models of glioblastoma. The mechanism involves reactivation of tumor suppressor genes and degradation of oncogenic proteins.
Case Study 2: Antibacterial Development
Another research project focused on modifying the compound to enhance its antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited improved efficacy compared to existing antibiotics, highlighting its potential in addressing antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally similar compounds that also contain a pyridinium ring and exhibit diverse biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring that show similar pharmacological properties.
Uniqueness
3-(aminomethyl)pyridin-2(1H)-one hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium salts and pyrimidine derivatives .
Biological Activity
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been explored for its pharmacological properties, particularly in the context of its mechanisms of action, cellular effects, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 174.61 g/mol
- CAS Number : 85468-38-8
This compound features a pyridine ring with an amine and a hydroxymethyl group, contributing to its biological reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in key metabolic pathways.
Target Enzymes
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Similar to other pyridine derivatives, this compound may inhibit GSK-3β, impacting cellular processes such as proliferation and apoptosis.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity at micromolar concentrations.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to confirm these findings.
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various pyridine derivatives, including this compound. The results indicated that the compound effectively induced apoptosis in cancer cells via the modulation of GSK-3β activity, leading to increased levels of pro-apoptotic factors .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Safety and Toxicity
Toxicological assessments indicate that this compound may pose risks if ingested or improperly handled. It is classified as harmful if swallowed and can cause skin irritation . Proper safety protocols should be followed during handling.
Properties
IUPAC Name |
3-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBDOOONLLWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511397 | |
Record name | 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85468-38-8 | |
Record name | 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminomethyl)-1,2-dihydropyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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